(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate
Overview
Description
“(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate” is a biochemical compound used in proteomics research . It has a linear formula of CH3C6H4SO3CH2CH(C6H5)OH and a molecular weight of 292.35 .
Molecular Structure Analysis
The molecular structure of this compound is based on its linear formula CH3C6H4SO3CH2CH(C6H5)OH . The InChI string is IOTJIFRGXYQHAQ-OAHLLOKOSA-N .Physical And Chemical Properties Analysis
This compound is a solid with an optical activity of [α]20/D +34°, c = 2 in ethanol . Its melting point is 74-76 °C (lit.) .Scientific Research Applications
Asymmetric Conversion in Biocatalysis
Optically active 1-phenyl-1,2-ethanediol, derived from (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, serves as a crucial chiral building block in organic synthesis. Candida parapsilosis SYB-1 has been identified as an effective biocatalyst for the asymmetric conversion of racemic mixtures into S-1-phenyl-1,2-ethanediol with high optical purity and yield. This process involves the stereoselective oxidation of the R-enantiomer followed by asymmetric reduction, leading to S-1-phenyl-1,2-ethanediol with enhanced optical purity under optimized conditions (Nie Yao, 2003).
Crystal Structure and Intermolecular Interactions
The crystal structure of 1-phenyl-1,2-ethanediol provides insights into its intermolecular interactions, which are crucial for its application in material science and molecular engineering. Through single crystal X-ray diffraction, the compound exhibits a triclinic structure with significant hydrogen bonding and C-H···π interactions, forming a supramolecular network. This structural understanding aids in the design and synthesis of new materials and compounds with desired properties (R. Bikas, M. Emami, A. Kozakiewicz, 2019).
Catalysis and Chemical Reactions
In the realm of catalysis, this compound finds application in asymmetric hydrogenation reactions. Specifically, alpha-hydroxy aromatic ketones can be hydrogenated with high enantioselectivity to yield 1-aryl-1,2-ethanediols, demonstrating the compound's utility in producing optically active alcohols with significant applications in the synthesis of pharmaceuticals and fine chemicals (T. Ohkuma, Noriyuki Utsumi, Masahito Watanabe, K. Tsutsumi, N. Arai, K. Murata, 2007).
Synthesis and Chemical Modification
This compound also plays a role in synthetic organic chemistry as a precursor or intermediate in various synthetic routes. For example, its derivatives have been synthesized for potential applications in drug development, demonstrating the versatility and importance of this compound in synthetic strategies (Guo Bao-guo, 2012).
Properties
IUPAC Name |
[(2S)-2-hydroxy-2-phenylethyl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTJIFRGXYQHAQ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427145 | |
Record name | (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40435-14-1 | |
Record name | (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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